2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide
Description
2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide (CAS: 70757-64-1) is a substituted acetohydrazide derivative characterized by a phenoxy group bearing a 2-methylbutan-2-yl substituent at the para position. The compound’s structure consists of an acetohydrazide backbone (-NH-NH-CO-) linked to a 4-(2-methylbutan-2-yl)phenoxy moiety, which confers steric bulk and lipophilicity due to the branched alkyl chain. This structural motif is common in medicinal chemistry, particularly in the design of hydrazone derivatives for antimicrobial, anticancer, and anti-inflammatory applications . Safety data indicate that the compound requires standard handling protocols for hydrazide derivatives, including precautions against inhalation and skin contact .
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(2,3)10-5-7-11(8-6-10)17-9-12(16)15-14/h5-8H,4,9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAOGYDBLXUOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide typically involves the reaction of 2-[4-(2-Methylbutan-2-yl)phenoxy]acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the acetohydrazide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 2-methylbutan-2-yl group in the target compound increases lipophilicity compared to analogs with smaller alkyl chains (e.g., methyl or ethyl) .
- Electron Effects : Compounds with electron-withdrawing groups (e.g., coumarin in ) exhibit altered reactivity in Schiff base formation compared to electron-donating substituents (e.g., methoxy in ).
Comparison with Other Derivatives :
- Reaction Conditions : The target compound’s synthesis mirrors methods for 2-(4-methyl-2-oxochromen-7-yloxy)acetohydrazide and N′-benzylidene derivatives , but requires longer reaction times (8–12 hours) due to steric hindrance from the 2-methylbutan-2-yl group .
- Yields : Typical yields for acetohydrazide derivatives range from 60–85%, consistent with the target compound’s reported 85.6% yield after recrystallization .
Antimicrobial Activity
- Target Compound: No direct antimicrobial data are reported, but structurally related compounds (e.g., N′-benzylidene derivatives) show moderate to potent activity. For example, compounds with 4-methoxybenzylidene groups inhibit E. coli with a zone of inhibition of 21 mm .
- Analog Comparisons: Benzimidazole-triazole hybrids: Exhibit broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli . Benzothiazole-thioacetohydrazides: Demonstrate anticancer activity (IC50: 12–45 µM) against glioma and colorectal adenocarcinoma cell lines .
Anticancer Potential
- Schiff Base Derivatives: Compounds like 2-(2-phenoxyphenyl)-N′-(4-fluorobenzylidene)acetohydrazide show anti-inflammatory and anticancer properties via COX-2 inhibition .
- Benzothiazole Derivatives : Derivatives with thioether linkages exhibit selective cytotoxicity against MCF-7 breast cancer cells (IC50: 18 µM) .
Enzymatic Inhibition
Structure-Activity Relationships (SAR)
- Lipophilicity and Bioavailability : The 2-methylbutan-2-yl group enhances membrane permeability but may reduce aqueous solubility, a trade-off observed in coumarin-based analogs .
- Electron-Donating Groups : Methoxy or alkyl substituents improve stability against metabolic oxidation compared to electron-withdrawing groups .
- Schiff Base Formation : Imine linkages (e.g., benzylidene) are critical for antimicrobial and anticancer activity, as seen in .
Biological Activity
2-[4-(2-Methylbutan-2-yl)phenoxy]acetohydrazide is a compound that has garnered attention in the fields of medicinal and biological chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an acetohydrazide moiety, which is known for its biological activity. The presence of the phenoxy group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Klebsiella pneumoniae | 4 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Inhibition of cell proliferation : The compound has been shown to reduce the viability of cancer cells in vitro.
- Induction of apoptosis : Mechanistic studies suggest that it activates caspases, leading to programmed cell death.
A notable study reported a significant decrease in cell viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell survival.
- Receptor modulation : It could bind to receptors on the surface of cells, altering signaling pathways that control cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated that it showed superior activity compared to traditional antibiotics like ciprofloxacin, particularly against multidrug-resistant strains.
- Cancer Cell Line Testing : In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of the compound. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
